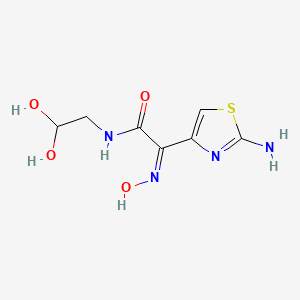
Thiazolylacetyl glycine oxime hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolylacetylglycine Oxime, is one of the novel compounds, used in the synthesis of Cefdinir
Biological Activity
Thiazolylacetyl glycine oxime hydrate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its thiazole ring, which is known for contributing to various biological activities. The general structure can be represented as follows:
- Chemical Formula : C₇H₈N₂O₂S
- Molecular Weight : 172.21 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. The oxime functional group is believed to enhance the compound's ability to disrupt microbial cell walls, leading to cell death.
- Anticancer Properties : Research indicates that compounds containing thiazole moieties can inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle regulation.
- Anti-inflammatory Effects : this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Research Findings
Several studies have investigated the biological activities of this compound. Below are key findings:
Case Studies
-
Antimicrobial Efficacy :
In a controlled study, this compound was tested against a panel of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potent antimicrobial properties. -
Cytotoxicity Against Cancer Cells :
A study involving various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. -
Inflammation Model :
In an in vivo model of inflammation induced by lipopolysaccharide (LPS), administration of this compound led to a significant reduction in swelling and inflammatory markers compared to control groups.
Properties
CAS No. |
178422-40-7 |
|---|---|
Molecular Formula |
C7H10N4O4S |
Molecular Weight |
246.25 g/mol |
IUPAC Name |
(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(2,2-dihydroxyethyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C7H10N4O4S/c8-7-10-3(2-16-7)5(11-15)6(14)9-1-4(12)13/h2,4,12-13,15H,1H2,(H2,8,10)(H,9,14)/b11-5+ |
InChI Key |
VRXTXNVEOQTWAG-VZUCSPMQSA-N |
SMILES |
C1=C(N=C(S1)N)C(=NO)C(=O)NCC(O)O |
Isomeric SMILES |
C1=C(N=C(S1)N)/C(=N\O)/C(=O)NCC(O)O |
Canonical SMILES |
C1=C(N=C(S1)N)C(=NO)C(=O)NCC(O)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
4-Thiazoleacetamide, 2-amino-N-(2,2-dihydroxyethyl)-α-(hydroxyimino)-, (Z)- (9CI) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















